molecular formula C9H7BrN2O B14810096 6-Bromo-5-cyclopropoxynicotinonitrile

6-Bromo-5-cyclopropoxynicotinonitrile

Cat. No.: B14810096
M. Wt: 239.07 g/mol
InChI Key: XZKFDFNPZHBKCT-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

6-Bromo-5-cyclopropoxynicotinonitrile undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyclopropoxynicotinonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes . The specific pathways involved depend on the target molecules and the context of its use .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-5-cyclopropyloxypyridine-3-carbonitrile

InChI

InChI=1S/C9H7BrN2O/c10-9-8(13-7-1-2-7)3-6(4-11)5-12-9/h3,5,7H,1-2H2

InChI Key

XZKFDFNPZHBKCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C#N)Br

Origin of Product

United States

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